REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[Na+].[CH:7]1[CH:8]=[C:9]2[C:17](=[O:18])[N:16]([CH:19]3[C:25](=[O:26])[NH:24][C:22](=[O:23])[CH2:21][CH2:20]3)[C:14](=[O:15])[C:10]2=[C:11]([NH2:13])[CH:12]=1.CI.C(O)(=O)C>CS(C)=O>[NH2:13][C:11]1[CH:12]=[CH:7][CH:8]=[C:9]2[C:10]=1[C:14](=[O:15])[N:16]([CH:19]1[CH2:20][CH2:21][C:22](=[O:23])[N:24]([CH3:1])[C:25]1=[O:26])[C:17]2=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
0.074 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C=1C=C2C(=C(C1)N)C(=O)N(C2=O)C3CCC(=O)NC3=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.025 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude dark-brown residue was purified by preparative reverse phase HPLC
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C1C(N(C(CC1)=O)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.02 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |